molecular formula C12H9FO2 B15069710 1-Fluoronaphthalene-2-acetic acid

1-Fluoronaphthalene-2-acetic acid

Cat. No.: B15069710
M. Wt: 204.20 g/mol
InChI Key: VVOMLFHKGAXQST-UHFFFAOYSA-N
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Description

1-Fluoronaphthalene-2-acetic acid is an organic compound characterized by the presence of a fluorine atom on the naphthalene ring and an acetic acid functional group. This compound is a white to light yellow solid with a distinct aromatic odor. It is insoluble in water but soluble in organic solvents such as ethanol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoronaphthalene-2-acetic acid can be synthesized through various methods. One common approach involves the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving additional purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoronaphthalene-2-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Fluoronaphthalene-2-acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving metabolic pathways and enzyme interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting serotonin and norepinephrine uptake.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-fluoronaphthalene-2-acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The compound can inhibit certain enzymes or receptors, leading to its effects on biological systems .

Comparison with Similar Compounds

Uniqueness: 1-Fluoronaphthalene-2-acetic acid is unique due to the presence of both the fluorine atom and the acetic acid group, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and reactivity compared to its analogs .

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

2-(1-fluoronaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H9FO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,14,15)

InChI Key

VVOMLFHKGAXQST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)CC(=O)O

Origin of Product

United States

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